MDR Reversal Potency Advantage over Tenulin
In a direct head-to-head comparison using the multidrug-resistant KB-vin cell line, isotenulin (40 μM) reduced the IC50 of doxorubicin by 17.1-fold, whereas tenulin (20 μM) reduced it by only 6.81-fold [1]. The baseline IC50 of doxorubicin alone in KB-vin cells was 6063.85 ± 20.17 nM [1]. At these concentrations, isotenulin demonstrated approximately 2.5-fold greater chemosensitization efficacy than tenulin [1].
| Evidence Dimension | Fold-reduction in doxorubicin IC50 (reversal fold, RF) |
|---|---|
| Target Compound Data | 17.1-fold reduction (RF = 17.11) at 40 μM isotenulin |
| Comparator Or Baseline | Tenulin: 6.81-fold reduction (RF = 6.81) at 20 μM tenulin; baseline doxorubicin IC50 = 6063.85 ± 20.17 nM |
| Quantified Difference | Isotenulin provides 2.51× greater reversal fold than tenulin (17.11 / 6.81) under these conditions |
| Conditions | KB-vin multidrug-resistant cancer cells, 72 h treatment, SRB assay |
Why This Matters
For researchers designing combination chemotherapy regimens or screening MDR reversal agents, isotenulin's 2.5× higher reversal fold offers a quantifiable advantage in resensitizing resistant cancer cells to doxorubicin.
- [1] Chang YT, Wang CCN, Wang JY, Lee TE, Cheng YY, Morris-Natschke SL, Lee KH, Hung CC. Tenulin and isotenulin inhibit P-glycoprotein function and overcome multidrug resistance in cancer cells. Phytomedicine. 2019;53:252-262. Table 2. View Source
